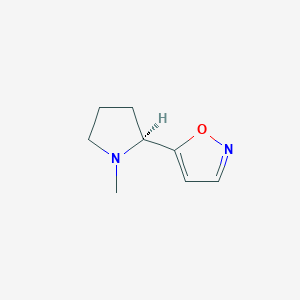![molecular formula C10H17N3O2 B13960437 7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Aminopropanoyl)-1,7-diazaspiro[35]nonan-2-one is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its spirocyclic framework, which consists of a diazaspiro nonane core with an aminopropanoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the aminopropanoyl group. One common method involves the condensation of a suitable ketone with an amine to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the aminopropanoyl group. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like butyllithium and diisopropylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the production process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropanoyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a covalent inhibitor of KRAS G12C, a target in cancer therapy.
Biology: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in studying biological pathways and mechanisms.
Chemistry: Its reactivity and structural features make it a useful intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with molecular targets such as KRAS G12C. The compound binds covalently to a mutated cysteine residue in the KRAS protein, inhibiting its activity and thereby exerting antitumor effects. This interaction disrupts the signaling pathways involved in cellular proliferation and differentiation, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spirocyclic core but differs in the substituent groups, affecting its reactivity and applications.
2-Oxa-7-azaspiro[3.5]nonane:
Uniqueness
7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one stands out due to its specific aminopropanoyl substituent, which enhances its ability to interact with biological targets like KRAS G12C. This unique feature makes it a valuable compound in medicinal chemistry and other research areas .
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
7-(2-aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C10H17N3O2/c1-7(11)9(15)13-4-2-10(3-5-13)6-8(14)12-10/h7H,2-6,11H2,1H3,(H,12,14) |
InChI-Schlüssel |
URUWOPSIDIBZDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCC2(CC1)CC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
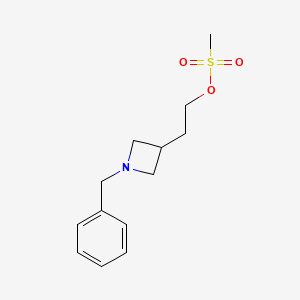
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)

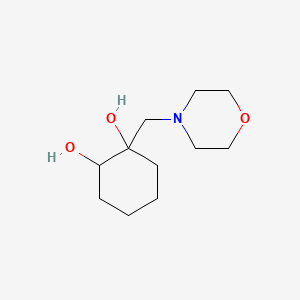
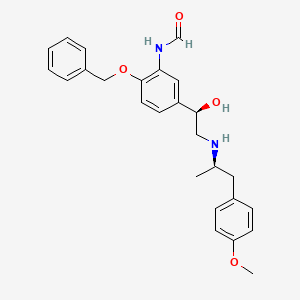
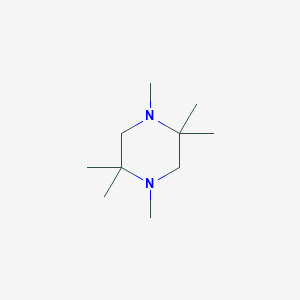
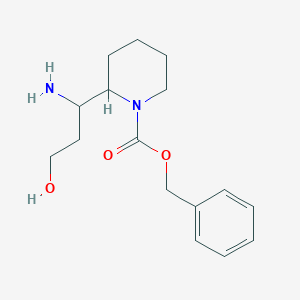
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
